molecular formula C8H15NO4S B1303009 Ethyl 2-(1,1-dioxidothiomorpholino)acetate CAS No. 343334-01-0

Ethyl 2-(1,1-dioxidothiomorpholino)acetate

Cat. No. B1303009
CAS RN: 343334-01-0
M. Wt: 221.28 g/mol
InChI Key: KWVBKMSCALADDC-UHFFFAOYSA-N
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Description

Ethyl 2-(1,1-dioxidothiomorpholino)acetate, also known as ETDA, is an organic compound . It has a CAS Number of 343334-01-0 and a molecular weight of 221.28 . The compound is solid in physical form .


Molecular Structure Analysis

The linear formula of Ethyl 2-(1,1-dioxidothiomorpholino)acetate is C8H15NO4S . The average mass is 221.274 Da and the monoisotopic mass is 221.072174 Da .


Physical And Chemical Properties Analysis

Ethyl 2-(1,1-dioxidothiomorpholino)acetate is a solid at room temperature . It should be stored in a sealed container in a dry environment .

Scientific Research Applications

Chemical Synthesis

This compound can be used in the synthesis of other complex molecules. It can serve as a building block in the creation of various pharmaceuticals and other organic compounds .

Research & Development

In the field of research and development, this compound can be used to study its properties and potential applications. It can be used in laboratory settings to understand its reactivity, stability, and other chemical properties .

Pharmaceutical Applications

Thiazinanes, an isomeric form of the compound, have been shown to have potential in disease treatment. For example, 1,1-dioxido-1,2-thiazinan-1,6-naphthyridine has been shown to have anti-HIV activity .

Analgesic Activity

Another derivative of Thiazinanes, (Z)-methyl 3- (naphthalen-1-ylimino)- 2-thia-4-azaspiro [5 5]undecane-4-carbodithioate, has shown analgesic activity .

Antibiotic Applications

Cephradine, a derivative of Thiazinanes, has been used as an antibiotic .

Anticoagulant Applications

Chlormezanone, another derivative of Thiazinanes, has been utilized as anticoagulants .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash hands thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .

Mechanism of Action

Ethyl 2-(1,1-dioxidothiomorpholino)acetate, also known as Ethyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetate, is a compound with a molecular weight of 221.28 . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Pharmacokinetics

Its physicochemical properties suggest that it has high gi absorption . Its lipophilicity (Log Po/w) is 1.28 , which may influence its distribution within the body. More detailed studies are needed to fully understand its pharmacokinetic profile.

properties

IUPAC Name

ethyl 2-(1,1-dioxo-1,4-thiazinan-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO4S/c1-2-13-8(10)7-9-3-5-14(11,12)6-4-9/h2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWVBKMSCALADDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1CCS(=O)(=O)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50376929
Record name Ethyl (1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820736
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

343334-01-0
Record name Ethyl (1,1-dioxo-1lambda~6~,4-thiazinan-4-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50376929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(1,1-dioxo-1lambda6-thiomorpholin-4-yl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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